Home > Products > Screening Compounds P96748 > (-)-3-Methoxy-17-methyl-10-oxomorphinan
(-)-3-Methoxy-17-methyl-10-oxomorphinan - 18050-88-9

(-)-3-Methoxy-17-methyl-10-oxomorphinan

Catalog Number: EVT-1191985
CAS Number: 18050-88-9
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-3-Methoxy-17-methyl-10-oxomorphinan, also known as 3-methoxy-17-methylmorphinan-10-one, is a chemical compound classified within the morphinan class of alkaloids. Its molecular formula is C18H23NO2C_{18}H_{23}NO_2 with a molecular weight of approximately 299.38 g/mol. This compound is structurally related to opiates and has garnered interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications.

Source

This compound can be derived from various natural sources, particularly those related to opium poppy derivatives. It is often synthesized in laboratory settings for research and pharmaceutical purposes.

Classification

(-)-3-Methoxy-17-methyl-10-oxomorphinan falls under the category of alkaloids, specifically morphinans, which are known for their analgesic properties. It is structurally similar to other well-known opioids, which affects its biological activity.

Synthesis Analysis

The synthesis of (-)-3-Methoxy-17-methyl-10-oxomorphinan has been explored through various methods, primarily focusing on enantioselective synthesis techniques.

Methods

  1. Acetylation: The synthesis begins with the acetylation of 3-methoxymorphinan to yield an enantiomer of 3-methoxy-17-methylmorphinan.
  2. Oxidation: Following acetylation, the compound undergoes oxidation to form the desired ketone.
  3. Deacetylation and Methylation: The final steps involve deacetylation and methylation processes to achieve the target compound with high purity and yield.

Technical Details

A notable synthetic route described involves:

  • Reacting 3-methoxymorphinan with dimethyl sulfate in chloroform under reflux conditions.
  • The product is isolated through crystallization techniques, yielding a high-purity final product (up to 99.6%) with a yield of approximately 58% .
Molecular Structure Analysis

The molecular structure of (-)-3-Methoxy-17-methyl-10-oxomorphinan can be represented as follows:

Structure Data

  • Chemical Formula: C18H23NO2C_{18}H_{23}NO_2
  • Molecular Weight: 299.38 g/mol
  • IUPAC Name: (5α,6α)-3-Methoxy-17-methylmorphinan-10-one
  • InChIKey: MFXFQKMUCYHPFQ-UHFFFAOYSA-N

The structure features a morphinan backbone with specific functional groups that contribute to its biological activity .

Chemical Reactions Analysis

(-)-3-Methoxy-17-methyl-10-oxomorphinan participates in various chemical reactions typical of morphinans:

  1. Methylation Reactions: These reactions modify the nitrogen atom in the morphinan structure, affecting its pharmacological properties.
  2. Oxidative Transformations: The ketone functionality allows for further oxidation or reduction reactions that can alter its activity profile.

Technical Details

The synthetic pathways often involve:

  • Refluxing with alcohol solvents.
  • Crystallization processes to purify the resultant compounds effectively .
Mechanism of Action

The mechanism of action for (-)-3-Methoxy-17-methyl-10-oxomorphinan is primarily linked to its interaction with opioid receptors in the central nervous system.

Process

  1. Opioid Receptor Binding: The compound binds to mu-opioid receptors, mimicking the effects of endogenous opioids.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling that leads to analgesic effects, including pain relief and euphoria.

Data

Research indicates that compounds within this class exhibit varying affinities for opioid receptors, influencing their potency and side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like chloroform and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data includes melting points and boiling points that are crucial for handling and application purposes .

Applications

(-)-3-Methoxy-17-methyl-10-oxomorphinan has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound for developing new analgesics with reduced side effects compared to traditional opioids.
  2. Research Tool: Used in studies exploring opioid receptor mechanisms and drug interactions.
  3. Potential Therapeutic Agent: Investigated for its potential use in treating pain disorders, highlighting its importance in pain management strategies .

This compound exemplifies the ongoing research into morphinans' therapeutic potentials while addressing concerns related to addiction and side effects associated with opioid use.

Introduction to (-)-3-Methoxy-17-methyl-10-oxomorphinan

Nomenclature and Structural Elucidation

(-)-3-Methoxy-17-methyl-10-oxomorphinan represents a stereochemically defined morphinan derivative with systematic nomenclature reflecting its precise molecular architecture. The compound is formally named as (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one, indicating the relative orientations of hydrogen atoms at the chiral centers (C9, C13, C14) and the positions of key functional groups: a methoxy substituent at C3, a methyl group on the nitrogen atom (N17), and a ketone at C10 [5] [7]. Its molecular formula is C₁₈H₂₃NO₂, corresponding to a molecular weight of 285.38 g/mol [5] [10].

The structural core consists of the morphinan tetracyclic ring system: phenanthrene fused with a piperidine ring. Critical stereochemical features include the trans ring junctions between B/C and C/D rings, which enforce a rigid conformational geometry. The compound exists as the enantiomer where the absolute configuration at C9, C13, and C14 is designated as (9R,13S,14S) under the Cahn-Ingold-Prelog rules, equivalent to the historical (9α,13α,14α) notation [7]. This stereochemistry differentiates it from its (+)-enantiomer and other diastereomers. Key spectral identifiers include a characteristic carbonyl stretch (~1715 cm⁻¹) in infrared spectroscopy and distinct chemical shifts in nuclear magnetic resonance (NMR) for the C10 ketone carbon (~198 ppm) and the methoxy protons (~3.72 ppm) [5].

Table 1: Nomenclature and Stereochemical Identifiers of (-)-3-Methoxy-17-methyl-10-oxomorphinan

Identifier TypeSpecification
Systematic Name(9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one
CAS Registry Number57969-05-8
Empirical FormulaC₁₈H₂₃NO₂
Molecular Weight285.38 g/mol
Canonical SMILESCOc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1
InChI KeyUOCRGKKCNCIQCZ-KYJSFNMBSA-N
Stereodescriptors(9R,13S,14S)

Historical Context in Opioid Analog Research

The exploration of (-)-3-Methoxy-17-methyl-10-oxomorphinan is intrinsically linked to mid-20th-century investigations into the structure-activity relationships of morphinan alkaloids. As a key structural analog of both dextromethorphan (a non-opioid antitussive) and levomethorphan (a potent opioid analgesic), this compound provided critical insights into the stereochemical dependence of pharmacological activity within the morphinan class [8]. Researchers recognized early that subtle stereochemical variations dramatically altered receptor interactions: the (-)-enantiomer series, including this ketone derivative, typically exhibited reduced affinity for μ-opioid receptors compared to their (+)-counterparts like levorphanol derivatives [8].

The compound emerged during systematic studies on dextromethorphan metabolism and synthesis, where it was identified both as a potential metabolic intermediate and a synthetic precursor. Its significance grew with the observation that oxidation of the C10 center in dextromethorphan (converting the alcohol to a ketone) substantially altered receptor binding profiles, effectively eliminating opioid activity while retaining affinity for other targets like NMDA receptors and sigma-1 sites [7] [8]. This functional group transformation, coupled with its defined stereochemistry, made it a valuable molecular probe for dissecting the contributions of the C10 center to the overall pharmacology of morphinan compounds. Patent literature from the 1980s-2000s reflects its role in designing novel analogs with modulated receptor selectivity profiles [6].

Role as a Key Intermediate in Pharmaceutical Synthesis

(-)-3-Methoxy-17-methyl-10-oxomorphinan serves as a pivotal synthetic intermediate, primarily in the production and quality control of dextromethorphan and its related compounds. Its strategic importance stems from two key attributes: its chemical reactivity (particularly the electrophilic C10 ketone) and its stereochemical homology with therapeutically significant morphinans [5] [10].

Synthetic Applications:

  • Precursor to Dextromethorphan: The ketone undergoes stereoselective reduction (e.g., via NaBH₄ or catalytic hydrogenation) to yield dextromethorphan free base. This route provides superior control over stereochemical purity compared to alternative pathways, as the rigid ring system prevents epimerization at C9, C13, and C14 during reduction [6]. Patent CN103275005A details a high-yielding process where this ketone is reduced using sodium borohydride in methanol, followed by crystallization to obtain pharmaceutically acceptable dextromethorphan [2].
  • Oxidative Metabolite Synthesis: It is intentionally synthesized as an oxidative degradation product of dextromethorphan for use as a reference standard in analytical testing. Controlled oxidation of dextromethorphan using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in dichloromethane selectively generates this ketone [2] [5].
  • Impurity Monitoring: Designated as "Dextromethorphan Related Compound C" by the United States Pharmacopeia (USP) and "Dextromethorphan Hydrobromide Impurity C" by the European Pharmacopoeia (EP), it is a critical marker for quality assessment. Chromatographic methods (e.g., HPLC) use reference standards of this compound to quantify dextromethorphan impurities, ensuring drug purity specifications are met [5] [10].

Table 2: Synthetic Pathways to (-)-3-Methoxy-17-methyl-10-oxomorphinan and Key Uses

Synthetic RoleMethod/ApplicationSignificance
Precursor to DextromethorphanStereoselective reduction (NaBH₄/H₂O in MeOH)High stereocontrol, industrial scalability
Degradation Product/Impurity StandardOxidation of dextromethorphan (PCC/CH₂Cl₂)Quality control reference material (USP/EP)
Intermediate for Novel AnalogsFunctionalization at C10 (e.g., Wittig reactions)Synthesis of C10-alkyl/alkenyl derivatives for pharmacological screening
Process Impurity MonitoringDetection via HPLC (USP method)Ensures ≤0.1% impurity levels in dextromethorphan APIs

Analytical Significance: Pharmacopeial standards (e.g., USP Catalog No: 1181040) supply this compound as a chromatographic reference with stringent specifications (>98% purity, defined stereochemistry) [10]. Its detection and quantification in dextromethorphan batches are essential for regulatory compliance, as elevated levels indicate undesirable oxidative degradation during manufacturing or storage [5] [10]. Synthetic protocols emphasize minimizing residual solvents and isomeric impurities to meet these exacting standards [2] [6].

Properties

CAS Number

18050-88-9

Product Name

(-)-3-Methoxy-17-methyl-10-oxomorphinan

IUPAC Name

(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1

InChI Key

UOCRGKKCNCIQCZ-QILLFSRXSA-N

SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC

Canonical SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.